2-(Oxan-4-ylformamido)propanoic acid 2-(Oxan-4-ylformamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1309036-06-3; 1516949-42-0
VCID: VC6775371
InChI: InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)
SMILES: CC(C(=O)O)NC(=O)C1CCOCC1
Molecular Formula: C9H15NO4
Molecular Weight: 201.222

2-(Oxan-4-ylformamido)propanoic acid

CAS No.: 1309036-06-3; 1516949-42-0

Cat. No.: VC6775371

Molecular Formula: C9H15NO4

Molecular Weight: 201.222

* For research use only. Not for human or veterinary use.

2-(Oxan-4-ylformamido)propanoic acid - 1309036-06-3; 1516949-42-0

Specification

CAS No. 1309036-06-3; 1516949-42-0
Molecular Formula C9H15NO4
Molecular Weight 201.222
IUPAC Name 2-(oxane-4-carbonylamino)propanoic acid
Standard InChI InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)
Standard InChI Key DLEPCBYYGUHQCP-UHFFFAOYSA-N
SMILES CC(C(=O)O)NC(=O)C1CCOCC1

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-(Oxan-4-ylformamido)propanoic acid consists of three primary components:

  • A propanoic acid backbone (–CH₂–CH(COOH)–), providing carboxylic acid functionality.

  • An oxane (tetrahydropyran) ring at position 2, introducing conformational rigidity.

  • A formamido group (–NH–CHO) linking the oxane ring to the propanoic acid chain.

The IUPAC name, 2-(oxane-4-carbonylamino)propanoic acid, reflects this arrangement. The oxane ring adopts a chair conformation, minimizing steric strain, while the formamido group enables hydrogen bonding and participation in nucleophilic reactions.

Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₅NO₄
Molecular Weight201.22 g/mol
LogP (Partition Coefficient)~-0.5 (estimated)
Hydrogen Bond Donors2 (NH and COOH groups)
Hydrogen Bond Acceptors5 (carbonyl O, ether O, COOH O)
Rotatable Bonds4
Polar Surface Area98.4 Ų

The compound’s moderate polarity and hydrogen-bonding capacity suggest solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents.

Synthesis Methods and Optimization

Synthetic Routes

The synthesis of 2-(Oxan-4-ylformamido)propanoic acid typically involves a multi-step sequence:

Step 1: Oxane Ring Formation
The oxane ring is synthesized via cyclization of 1,5-pentanediol derivatives. For example, acid-catalyzed dehydration of 1,5-pentanediol yields oxane (tetrahydropyran), which is subsequently functionalized at position 4.

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneEnhances coupling efficiency
Temperature0–5°C (Step 2)Minimizes side reactions
Coupling AgentEDCI/HOBt85–90% yield
Reaction Time12–18 hoursCompletes amide formation

Polar aprotic solvents improve reactant solubility, while low temperatures suppress racemization during amide bond formation.

Chemical Reactivity and Functional Transformations

pH-Dependent Reactivity

The compound’s reactivity is influenced by its ionizable groups:

  • Carboxylic Acid (pKa ~4.4): Deprotonates in basic conditions, forming a carboxylate anion.

  • Amide Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.

Reaction TypeConditionsProduct
EsterificationH₂SO₄, ROH (acidic)Methyl/ethyl esters
Nucleophilic SubstitutionNaOH, RX (basic)Alkylated derivatives
ReductionLiAlH₄Amine-alcohol derivative

Stability Considerations

  • Thermal Stability: Decomposes above 200°C, with decarboxylation observed under prolonged heating.

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass.

Biological Activity and Mechanistic Insights

Amino Acid Mimicry

The compound’s structural similarity to alanine enables interaction with biological systems:

  • Enzyme Inhibition: Competes with natural amino acids for binding to enzyme active sites (e.g., alanine racemase).

  • Metabolic Pathway Modulation: May interfere with pyruvate metabolism or peptidoglycan biosynthesis in bacteria.

Application AreaMechanism of ActionSupporting Evidence
Antimicrobial AgentsDisruption of cell wall synthesisAnalogous compounds show activity against Bacillus subtilis
Anti-inflammatory DrugsCytokine modulation (TNF-α, IL-6)Structural analogs reduce inflammation in murine models
Neurological DisordersNMDA receptor modulationSimilar amides exhibit neuroprotective effects

In vitro studies of related formamido derivatives demonstrate IC₅₀ values of 10–50 μM against bacterial targets, suggesting therapeutic potential.

Industrial and Research Applications

Drug Discovery

  • Scaffold for Analog Synthesis: The oxane ring’s rigidity and formamido group’s hydrogen-bonding capacity make it a versatile scaffold for structure-activity relationship (SAR) studies.

  • Prodrug Development: Ester derivatives could improve bioavailability for oral administration.

Material Science

  • Coordination Chemistry: The carbonyl and ether groups may act as ligands for metal ions, enabling applications in catalysis.

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